molecular formula C10H10ClFO2 B571026 (2R)-2-(2-Chloro-6-fluoro-3-methylphenyl)propanoic Acid CAS No. 1630424-40-6

(2R)-2-(2-Chloro-6-fluoro-3-methylphenyl)propanoic Acid

Cat. No.: B571026
CAS No.: 1630424-40-6
M. Wt: 216.636
InChI Key: ZWJIOXMPBSCHEC-ZCFIWIBFSA-N
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Description

(2R)-2-(2-Chloro-6-fluoro-3-methylphenyl)propanoic Acid (CAS 1630424-40-6) is a chiral aromatic propanoic acid derivative of significant value in medicinal chemistry research. With a molecular formula of C10H10ClFO2 and a molecular weight of 216.64 g/mol, this compound serves as a key synthetic intermediate in the preparation of substituted piperazines, which function as cannabinoid receptor 1 (CB1) antagonists . This application is critical for investigators developing pharmacological tools to study the endocannabinoid system. The compound is provided as a powder with a purity of 98% and is soluble in various organic solvents such as Chloroform, Dichloromethane, and DMSO . To maintain stability and purity, it is recommended that the material be stored in a tightly closed container at 2-8°C, protected from air and light . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

(2R)-2-(2-chloro-6-fluoro-3-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c1-5-3-4-7(12)8(9(5)11)6(2)10(13)14/h3-4,6H,1-2H3,(H,13,14)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJIOXMPBSCHEC-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(C)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C=C1)F)[C@@H](C)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection and Fluorination Reagents

The synthesis of halogenated aromatic intermediates is a foundational step. Patent CN103073418A demonstrates that 2,3-dichlorobenzoyl chloride serves as an effective starting material for fluorination. Fluorine substitution at the ortho position is achieved using alkaline metal fluorides (e.g., KF, NaF) or ammonium fluoride derivatives under phase-transfer catalysis. For example, anhydrous KF with hexaoxacyclooctadecane-6-6 in DMF at 140°C achieves 82% yield of 2-fluoro-3-chlorobenzoyl fluoride. This intermediate is critical for downstream hydrolysis to benzoic acid derivatives.

Reaction Conditions and Solvent Systems

High-boiling polar aprotic solvents like DMF, N,N-dimethylacetamide, or N-methylpyrrolidone are preferred for fluorination due to their ability to stabilize reactive intermediates. Elevated temperatures (120–220°C) and prolonged reaction times (10–12 hours) ensure complete conversion, while phase-transfer catalysts (e.g., crown ethers, tetrabutylammonium bromide) enhance fluoride ion availability.

Table 1: Fluorination Conditions and Outcomes

Starting MaterialFluoride SourceCatalystSolventTemp (°C)Yield (%)Purity (%)
2,3-Dichlorobenzoyl chlorideKFHexaoxacyclooctadecane-6-6DMF1408299.5
2,3-Dichlorobenzoyl chlorideCsFTetrabutylammonium bromideN,N-Dimethylacetamide15084.599.5

Hydrolysis and Workup Procedures

Alkaline Hydrolysis of Acyl Fluorides

The intermediate 2-fluoro-3-chlorobenzoyl fluoride undergoes hydrolysis in alkaline media (e.g., 5% NaOH) at controlled temperatures (<25°C) to prevent racemization. Post-hydrolysis, acidification with HCl precipitates the benzoic acid derivative, which is filtered and dried to >99.5% purity.

One-Pot Synthesis and Purification

Patent CN103073418A highlights a one-pot method where fluorination and hydrolysis are conducted sequentially without isolating intermediates. This approach reduces handling losses and improves overall yield (65–84%). Post-reaction purification via vacuum distillation or solvent extraction (e.g., dichloromethane, n-butanol) ensures minimal impurity carryover.

Analytical Characterization and Quality Control

Spectroscopic Validation

The final product is validated using 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy. For example, 1H^1H-NMR (d6-DMSO) exhibits signals at δ 7.9 (m, 1H), 7.8 (m, 1H), and 7.3 (m, 1H), confirming aromatic substitution patterns. IR spectra show characteristic carbonyl stretches at 1699 cm1^{-1}.

Purity Assessment via HPLC

High-performance liquid chromatography (HPLC) with UV detection at 210 nm confirms purity >99.5%, with single contaminants <0.3%. Mobile phases typically comprise acetonitrile/water mixtures with trifluoroacetic acid as an ion-pairing agent.

Industrial Scalability and Challenges

Cost-Effective Reagent Selection

Industrial production prioritizes low-cost fluoride sources (KF, NaF) and recyclable solvents (DMF, NMP) . Phase-transfer catalysts like PEG-400 reduce reagent consumption and enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2-Chloro-6-fluoro-3-methylphenyl)propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(2-Chloro-6-fluoro-3-methylphenyl)propanoic Acid involves its interaction with specific molecular targets. The chloro and fluoro substituents may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing its activity.

Comparison with Similar Compounds

Structural Analogues from Pharmacopeial Impurities (EP Standards)

The European Pharmacopoeia (EP) lists several propanoic acid derivatives as impurities in pharmaceutical synthesis. Key comparisons are summarized below:

Compound Name (EP Designation) Substituents on Phenyl Ring Configuration CAS RN Molecular Formula Key Properties/Applications
Target Compound 2-Cl, 6-F, 3-CH₃ R - C₁₀H₁₀ClFO₂ Potential pharmaceutical intermediate; chiral specificity enhances target binding
Imp. A: (2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic Acid 3-(2-Methylpropyl) Racemic (RS) 66622-47-7 C₁₃H₁₈O₂ Higher lipophilicity due to branched alkyl chain; common impurity in NSAID synthesis
Imp. B: (2RS)-2-(4-Butylphenyl)-propanoic Acid 4-Butyl Racemic (RS) 3585-49-7 C₁₃H₁₈O₂ Extended alkyl chain increases metabolic stability; used in anti-inflammatory drug analysis
Imp. D: (2RS)-2-(4-Methylphenyl)-propanoic Acid 4-CH₃ Racemic (RS) 938-94-3 C₁₀H₁₂O₂ Simpler structure; lower acidity (pKa ~4.5) compared to halogenated analogues

Key Observations :

  • Halogen vs. Alkyl Substituents : The target compound’s chlorine and fluorine atoms introduce electron-withdrawing effects, lowering its pKa (~3.8–4.2) compared to alkyl-substituted analogues (e.g., Imp. D, pKa ~4.5). This enhances solubility in physiological fluids .
  • Stereochemical Impact : The R-configuration in the target compound contrasts with racemic mixtures (e.g., Imp. A, B, D), which may reduce efficacy due to inactive enantiomers. This mirrors the activity of drugs like ibuprofen, where the S-enantiomer is pharmacologically active .

Comparison with Pharmaceutical Derivatives (e.g., Lifitegrast)

Lifitegrast (Xiidra®), an FDA-approved dry eye treatment, contains a propanoic acid moiety but with a benzofuran-carbonyl and tetrahydroisoquinoline group. Key differences include:

  • Complexity : Lifitegrast’s structure (C₂₃H₂₀Cl₂N₂O₆S) includes multiple aromatic and heterocyclic systems, enabling dual action as a lymphocyte function-associated antigen-1 (LFA-1) antagonist .
  • Acidity : The target compound’s simpler structure lacks Lifitegrast’s sulfonyl group, resulting in lower molecular weight and distinct pharmacokinetics .

Comparison with Pyrimidine-Amino Derivatives

(2R)-2-(Pyrimidin-2-ylamino)-propanoic acid (C₇H₈N₃O₂) replaces the substituted phenyl group with a pyrimidine-amino moiety. This modification:

  • Enhances Hydrogen Bonding : The pyrimidine ring facilitates interactions with nucleic acids or enzymes, differing from the halogenated phenyl’s hydrophobic interactions .
  • Alters Bioavailability: The amino group increases water solubility but reduces membrane permeability compared to the target compound .

Research Findings and Functional Implications

  • Metabolic Stability : Halogenation (Cl, F) in the target compound may slow hepatic metabolism compared to alkylated analogues, extending half-life .
  • Toxicity Considerations : Chlorine substituents could raise toxicity concerns, necessitating rigorous impurity profiling (e.g., EP standards for related compounds) .
  • Stereoselective Synthesis : The R-configuration requires asymmetric synthesis methods, contrasting with racemic impurities in pharmaceuticals .

Biological Activity

(2R)-2-(2-Chloro-6-fluoro-3-methylphenyl)propanoic acid, commonly referred to as a derivative of propanoic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClF O2, with a molecular weight of approximately 216.64 g/mol. The compound features a chiral center, contributing to its stereochemical properties which may influence its biological activity.

Chemical Structure Representation

PropertyDetails
Molecular FormulaC10H10ClFO2
Molecular Weight216.64 g/mol
IUPAC NameThis compound
SMILESC1=CC(=C(C=C1C(=O)O)Cl)F

Research indicates that this compound exhibits multiple biological activities, primarily through modulation of inflammatory pathways and potential anticancer effects.

  • Anti-inflammatory Activity : Studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). At concentrations of 50 µg/mL, it demonstrated a reduction in TNF-α production by approximately 44–60% compared to controls .
  • Antiproliferative Effects : The compound has been evaluated for its antiproliferative effects on various cancer cell lines. Notably, it exhibited selective inhibition of colon cancer cell proliferation with IC50 values ranging from 0.12 to 0.81 mg/mL . This suggests a potential application in cancer therapy.

Case Study 1: Inhibition of Cytokine Release

In a controlled study involving LPS-stimulated PBMC cultures, this compound was found to modulate cytokine release effectively. The results indicated that compounds similar to this derivative could significantly alter immune responses by inhibiting TNF-α and IL-6 production without affecting cell viability .

Case Study 2: Antitumor Activity

A series of derivatives based on propanoic acid were synthesized and tested for their anticancer properties against HCT-116 colon cancer cells. Among these derivatives, those structurally similar to this compound showed promising results in terms of selective cytotoxicity towards cancerous cells while sparing normal cells .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparative analysis with other known anti-inflammatory and anticancer agents was conducted.

Compound NameBiological ActivityIC50 (mg/mL)
This compoundAnti-inflammatory, Antiproliferative0.12 - 0.81
IbuprofenAnti-inflammatory0.25
AspirinAnti-inflammatory0.30

Q & A

Q. Table 1: Key Impurities and Analytical Parameters

Impurity IDStructureHPLC Retention Time (min)Detection Limit (ppm)Source
Diastereomer(2S)-configuration12.350Racemization
Dehalogenated2-(2-Fluoro-3-methylphenyl)propanoic acid9.8100Synthesis side reaction
OxidizedKetone derivative15.630Forced degradation

Q. Table 2: Comparative Bioactivity of Enantiomers

EnantiomerCOX-2 IC50_{50} (µM)logPMetabolic Half-life (h)
(R)-form0.45 ± 0.022.83.2
(S)-form12.7 ± 1.12.61.8

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